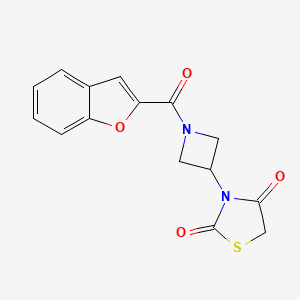

3-(1-(苯并呋喃-2-甲酰基)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

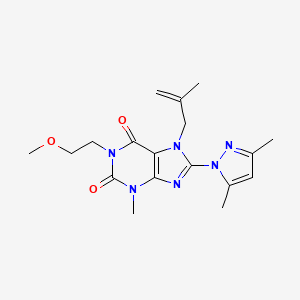

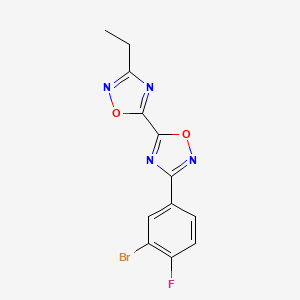

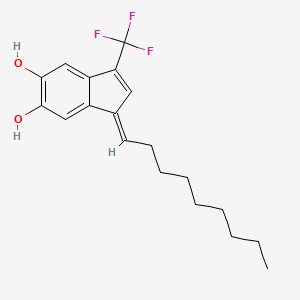

“3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidin-2,4-dione (also called glitazone) is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

The synthesized molecules were evaluated for their antioxidant, anticancer, and antimicrobial potential . The antimicrobial potential was evaluated against selected fungal and bacterial strains . The antioxidant potential of the synthesized analogues was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity .科学研究应用

降血糖和生物活性

- de Nanteuil 等人 (1995) 的一项研究探讨了噻唑烷-2,4-二酮衍生物的降血糖作用。这些化合物在肥胖和胰岛素抵抗小鼠中进行了测试,显示胰岛素和甘油三酯水平降低。特别是,苯并呋喃衍生物因其效力而受到关注。

合成和药理学评价

- Mistry 和 Desai (2006) 在 ChemInform 发表的论文中研究了含氮和含硫杂环化合物的合成和药理学评价,包括噻唑烷-4-酮。他们的研究重点介绍了对各种细菌和真菌的抗菌活性,展示了该化合物在微生物耐药性应用中的潜力。 阅读更多。

抗糖尿病和降血脂剂

- Reddy 等人 (1999) 的研究重点是具有苯并呋喃部分的噻唑烷二酮衍生物的抗糖尿病特性。这些化合物显示出显着的降血糖活性,并具有作为降血脂剂的潜力。

抗菌和抗真菌评价

- Jat 等人 (2006) 合成了各种噻唑烷-2,4-二酮衍生物,并评估了它们的抗菌和抗真菌活性。该研究表明这些化合物对一系列细菌和真菌具有有效性。 了解更多。

抗糖尿病和肾保护活性

- Abeed 等人 (2017) 的一项研究调查了苯并唑、噻唑烷酮和氮杂环丁-2-酮衍生物的抗高血糖和肾保护活性。一些化合物表现出显着的抗糖尿病效力和肾保护活性。

对人类癌细胞系的抗增殖活性

- Chandrappa 等人 (2008) 的研究合成了噻唑烷-2,4-二酮衍生物,并评估了它们对各种人类癌细胞系的抗增殖活性。一些化合物显示出有效的活性,表明它们在癌症治疗中的潜力。

合成和降血糖活性

- Oguchi 等人 (2000) 设计并合成了咪唑并吡啶噻唑烷-2,4-二酮,并评估了它们的降血糖活性。这些化合物显示出作为潜在抗糖尿病剂的希望。 了解更多。

选择性细胞毒性和遗传毒性活性

- Rodrigues 等人 (2018) 研究了亚苄基-2,4-噻唑烷二酮衍生物的细胞毒性和遗传毒性,特别是对肺癌细胞。该研究强调了该化合物对癌细胞的选择性作用。 阅读更多。

作用机制

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .

Mode of Action

The mode of action of 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves interaction with its targets, leading to changes in cellular processes. For instance, TZD analogues improve insulin resistance by activating the PPAR-γ receptor . This activation leads to changes in the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .

Biochemical Pathways

The biochemical pathways affected by 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely related to glucose and lipid metabolism, given the compound’s association with the PPAR-γ receptor . Activation of this receptor can lead to downstream effects such as increased glucose uptake, decreased hepatic glucose production, and improved lipid profile .

Pharmacokinetics

Thiazolidine motifs, which this compound is a part of, have been used as vehicles in the synthesis of valuable organic combinations to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of the action of 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely to include improved insulin sensitivity and changes in glucose and lipid metabolism, given its association with the PPAR-γ receptor . These changes can lead to improved control of blood glucose levels and a better lipid profile .

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-13-8-22-15(20)17(13)10-6-16(7-10)14(19)12-5-9-3-1-2-4-11(9)21-12/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEHMCXJUYFWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)